5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine
Description
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a (4-isopropylphenoxy)methyl group.
Properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)9-3-5-10(6-4-9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPSEHVIARHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182291 | |
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299441-42-2 | |
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299441-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-isopropylphenol with appropriate reagents to introduce the thiadiazole moiety. One common method involves the use of thiosemicarbazide and carbon disulfide under basic conditions to form the thiadiazole ring, followed by the introduction of the isopropylphenoxy group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among 1,3,4-thiadiazol-2-amine derivatives include:
- Position 5 substituents : Aryl, aryloxy, alkyl, or heterocyclic groups.
- Amino group modifications: Substituted benzylidene or alkyl chains.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₂H₁₆N₃OS.
Physicochemical Properties
- Fluorinated analogs (e.g., ) may exhibit slightly higher polarity due to fluorine’s electronegativity .
Thermal Stability : Melting points for similar compounds range from 106–114°C (), suggesting moderate thermal stability for the target compound .
Biological Activity
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine, a compound belonging to the thiadiazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.33 g/mol
- CAS Number : 400739-14-2
The compound is characterized by a thiadiazole ring which contributes to its biological activity. The synthesis typically involves the reaction of isopropylphenol with formaldehyde and thiosemicarbazide under controlled conditions.
Anticancer Properties
Research has indicated that compounds within the thiadiazole class can serve as effective histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. A study demonstrated that derivatives of thiadiazoles exhibited potent anticancer activity against various cancer cell lines. For instance, certain hydroxamic acid derivatives showed two to five times more potency compared to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) against five different cancer cell lines .
The proposed mechanism of action for this compound involves:
- Inhibition of HDAC : This leads to an increase in acetylation of histones and non-histone proteins, affecting gene expression related to cell cycle regulation and apoptosis.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their biological activities. It was found that modifications on the phenoxy group significantly influenced the anticancer efficacy .
- Docking Studies : In silico docking studies revealed that these compounds exhibit high binding affinities towards HDAC enzymes, suggesting their potential as therapeutic agents in cancer treatment .
- Comparative Analysis : A comparative analysis of various thiadiazole derivatives indicated that those with specific substituents on the phenoxy group displayed enhanced biological activity. For example, compounds with electron-donating groups showed improved cytotoxic effects .
Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: Reacting 4-isopropylphenoxyacetyl chloride with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .
- Step 2: Adjusting the pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water or ethanol .
- Key variables: Reaction time, temperature, and stoichiometric ratios of reagents significantly affect yield. For instance, excess POCl₃ may improve cyclization efficiency but requires careful quenching .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C=N stretching at ~1555 cm⁻¹, C-S-C vibrations at ~695 cm⁻¹) .
- ¹H/¹³C-NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups from isopropyl at δ 1.2–1.4 ppm) .
- X-ray crystallography: Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the crystal lattice) .
Q. What in vitro assays are used for initial screening of antimicrobial activity?
Methodological Answer:
- Disk diffusion assays: Test inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- MIC determination: Broth microdilution methods quantify minimum inhibitory concentrations (typically 8–64 µg/mL for thiadiazole derivatives) .
Advanced Research Questions
Q. How does the substitution pattern on the thiadiazole ring influence bioactivity and target selectivity?
Methodological Answer:
- Structure-activity relationship (SAR): Electron-withdrawing groups (e.g., nitro, halogen) at the 5-position enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., isopropylphenoxy) improve lipid membrane penetration .
- Computational docking: Molecular dynamics simulations reveal that the isopropylphenoxy group enhances binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized assay protocols: Discrepancies in MIC values often arise from variations in bacterial strains or culture media. Use CLSI guidelines for reproducibility .
- Metabolite profiling: LC-MS/MS can identify degradation products that may interfere with bioactivity measurements .
- Synergistic studies: Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to clarify mechanisms .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
Q. What solvent and catalyst systems improve regioselectivity in derivatization reactions?
Methodological Answer:
- Solvent effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the thiadiazole C2 position .
- Catalysts: Mn(II) or Cu(I) catalysts enhance yields in Suzuki-Miyaura couplings for introducing aryl groups .
- Example: Diethyl phosphite in acetone promotes regioselective phosphorylation at the amine group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
